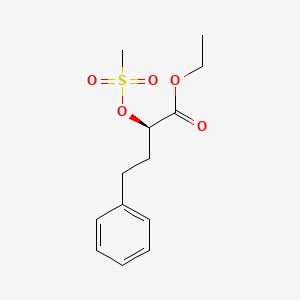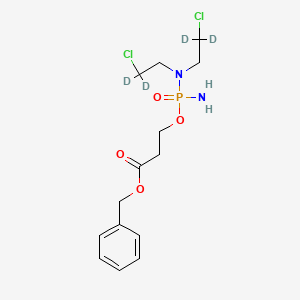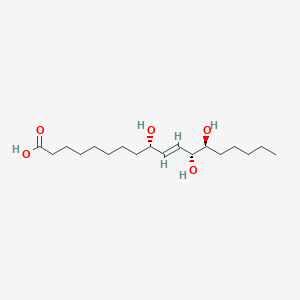
(9S,12R,13S)-Pinellic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S,12R,13S)-Pinellic acid typically involves stereoselective synthesis methods. One common approach is the stereoselective reduction of corresponding keto acids or esters. The reaction conditions often include the use of chiral catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar stereoselective reduction techniques. The use of biocatalysts or enzymatic methods may also be explored for more sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
(9S,12R,13S)-Pinellic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products Formed
Oxidation: Formation of keto acids or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of esters or ethers.
Scientific Research Applications
(9S,12R,13S)-Pinellic acid has various applications in scientific research:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigated for its role in biological processes and as a potential biomarker for certain diseases.
Medicine: Explored for its anti-inflammatory and antioxidant properties, which may have therapeutic potential.
Mechanism of Action
The mechanism of action of (9S,12R,13S)-Pinellic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and oxidative stress. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- (9S,10E,12S,13R)-9,12,13-Trihydroxy-10-octadecenoic acid
- (9S,12R,13S)-9,12,13-Trihydroxy-10,15-octadecadienoic acid
- Linoleic acid
Uniqueness
(9S,12R,13S)-Pinellic acid is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher antioxidant activity and potential therapeutic benefits.
Properties
Molecular Formula |
C18H34O5 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(E,9S,12R,13S)-9,12,13-trihydroxyoctadec-10-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17+/m0/s1 |
InChI Key |
MDIUMSLCYIJBQC-SYMVGPSASA-N |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/[C@H](CCCCCCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



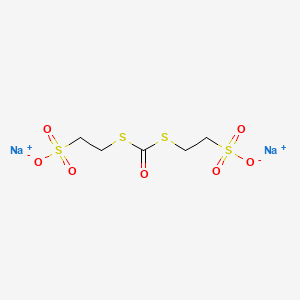
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
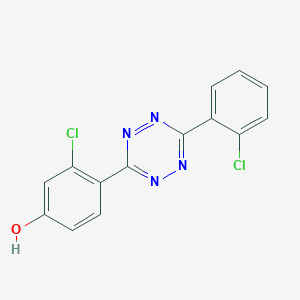
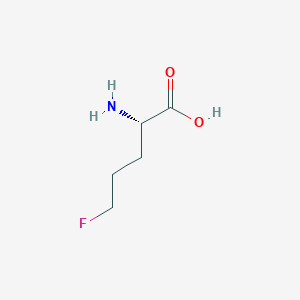
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
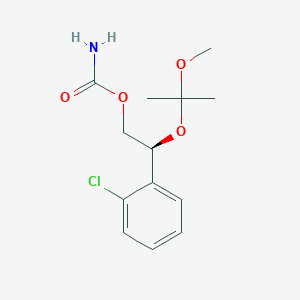
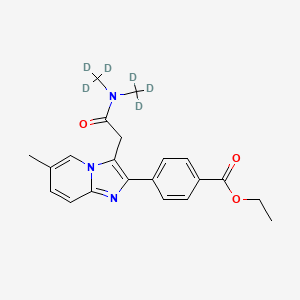
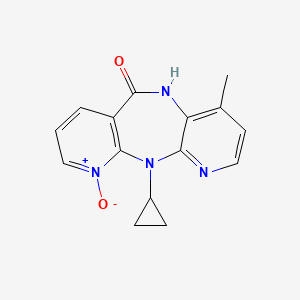
![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)
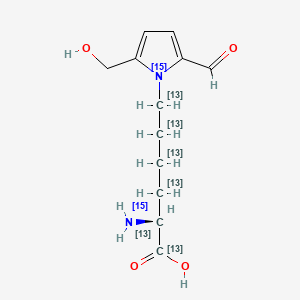
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
